![molecular formula C8H10N2O B3079096 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1060803-15-7](/img/structure/B3079096.png)
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
“5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound has been shown to have selectivity for cancer cells over normal cells .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . The specific synthesis process for this compound is not detailed in the available sources.Scientific Research Applications
Synthesis of Fused Heterocycles
One study demonstrates the use of related compounds in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These derivatives were obtained by oxidation of tosylhydrazones, showcasing their utility in generating tricyclic heterocycles with potential biological activities (H. A. A. El-Nabi, 2004).
Novel Intramolecular Tetrahydrofuran Formation
Another study highlights the synthesis of a novel type of intramolecular tetrahydrofuran formation, demonstrating the versatility of these compounds in creating complex molecular structures that could be valuable in drug development and synthetic chemistry (W. Verboom et al., 2010).
Transformations of Pyrrolopyridines
Transformations of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines through reactions with dimethoxytetrahydrofuran and subsequent rearrangements have been explored, indicating the potential of these compounds in synthesizing novel heterocyclic structures with varied biological significance (E. Kaigorodova et al., 2004).
Efficient Synthesis of Dihydropyrrolopyridines
Research has developed an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, highlighting the potential for incorporating these structures into drugs or other functional materials through a three-component reaction (Marcelo Vilches-Herrera et al., 2013).
Synthesis of Pyrrolylpyridines from Alkynes
A novel synthetic approach to pyrrolylpyridines from alkynes and isothiocyanates demonstrates the chemical flexibility and utility of these compounds in creating molecules with enhanced properties, potentially useful in various fields including pharmacology and materials science (N. A. Nedolya et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is known that the compound is a solid powder
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cells . These effects make it a potential therapeutic agent for various types of cancers, such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Future Directions
properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h4-5H,2-3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLJXNZHDZDAPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NCC2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244851 | |
Record name | 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060803-15-7 | |
Record name | 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060803-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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